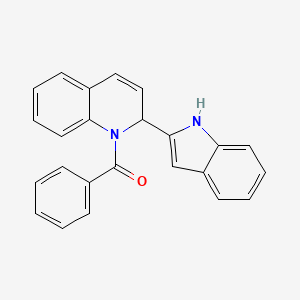

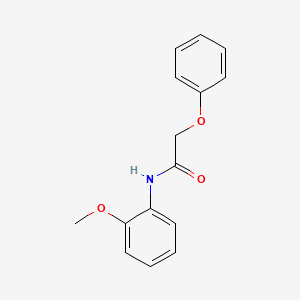

1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline has been demonstrated through various methodologies. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines can be synthesized from corresponding fluorinated [2-(o-alkynylphenyl)ethyl]amines via a one-pot procedure involving intramolecular alkyne hydroamination followed by Pd-catalyzed oxidation (Severin et al., 2010). Another example is the AgOTf-catalyzed three-component reactions of 2-alkynylbenzaldehydes, amines, and indoles, yielding 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated through various spectroscopic and crystallographic methods. N-methyl-1,2-dihydro-2-benzoylmethylenequinolines, for example, show configurational dissimilarity with unmethylated congeners, as determined by NMR, UV–Vis, and X-ray methods, highlighting the importance of substitution patterns on molecular configuration (Gawinecki et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline derivatives are diverse, reflecting their complex structure. The oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes facilitates the synthesis of C1-benzyl and -benzoyl isoquinolines, showcasing the compound's versatility in forming structurally diverse derivatives (Wan et al., 2015).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline and its derivatives have been utilized in synthetic chemistry for the construction of complex molecular scaffolds. For example, Tao Chen et al. (2011) demonstrated a convergent construction of 1,4-dihydropyridine scaffold containing indole fragment through three-component reactions, highlighting an efficient and atom-economic synthetic strategy (Chen, Xu, Liu, & Ji, 2011). Similarly, N. Markina et al. (2011) described the synthesis of a diverse library of 1,2-dihydroisoquinolines, showcasing the versatility of these compounds in creating a wide range of derivatives (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).

Materials Science Applications

In materials science, the aggregation-enhanced emission and solid-state emission of naphthalimide derivatives, closely related to the 1-benzoyl-2-(1H-indol-2-yl)-1,2-dihydroquinoline structure, have been studied. A. Srivastava et al. (2016) investigated four new 1,8-naphthalimide-based compounds, examining their nanoaggregate formation, emission intensity, and photophysical properties, which are crucial for developing advanced photonic materials (Srivastava, Singh, & Mishra, 2016).

Pharmaceutical Research Applications

The potential anticancer applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been a subject of pharmaceutical research. K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro anticancer activity, discovering potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010). Another study by A. Bermejo et al. (2002) explored the antitumor targeting of the G1 phase of the cell cycle by benzoyldihydroisoquinolines and related 1-substituted isoquinolines, identifying compounds with significant cytotoxic activities (Bermejo, Andreu, Suvire, Léonce, Caignard, Renard, Pierré, Enriz, Cortes, & Cabedo, 2002).

Propriétés

IUPAC Name |

[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-5-8-17(22)14-15-23(26)21-16-19-11-4-6-12-20(19)25-21/h1-16,23,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKABYDZHOIAGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-indol-2-yl)-2H-quinolin-1-yl]-phenylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)